molecular formula C18H19N3O3 B2805718 N-[Cyano-(2,3-dimethoxyphenyl)methyl]-3-pyridin-4-ylpropanamide CAS No. 1436230-35-1

N-[Cyano-(2,3-dimethoxyphenyl)methyl]-3-pyridin-4-ylpropanamide

Cat. No. B2805718
CAS RN: 1436230-35-1
M. Wt: 325.368
InChI Key: WQBYSJKJZFLTMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the cyano group might be introduced through a cyanation reaction, and the dimethoxyphenyl group might be added through a Friedel-Crafts alkylation .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. For example, the cyano group could be hydrolyzed to form a carboxylic acid, or it could undergo addition reactions with nucleophiles. The aromatic rings could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would depend on the balance between its polar (cyano and amide) and nonpolar (aromatic and alkyl) groups. Its melting and boiling points would depend on factors like its molecular weight and the types of intermolecular forces it can form .

Scientific Research Applications

Anticancer Potential

  • Synthesis of Anticancer Agents : A study by Rostom et al. (2011) describes the synthesis of 3-cyano-1,4,6-trisubstituted-2(1H)-pyridinones with various pharmacophores. These compounds demonstrated moderate antitumor potential against certain tumor cell lines, highlighting their potential use in anticancer therapies Rostom, Faidallah, & Al-Saadi, 2011.

Antidepressant and Nootropic Activities

  • Development of CNS Active Agents : Thomas et al. (2016) explored the synthesis of Schiff's bases and 2-azetidinones of isonocotinyl hydrazone. These compounds exhibited antidepressant and nootropic activities, suggesting their potential use in central nervous system (CNS) related disorders Thomas, Nanda, Kothapalli, & Hamane, 2016.

Immunomodulatory Effects

  • Immunosuppressive Agents : Carbonnelle et al. (2007) synthesized several N-pyridinyl(methyl)-indol-3-ylpropanamides and evaluated their immunosuppressive potential. These compounds demonstrated notable activity in inhibiting murine T cell proliferation, positioning them as potential immunosuppressive agents Carbonnelle, Lardic, Dassonville, Verron, Petit, Duflos, & Lang, 2007.

Insecticidal Activity

  • Pyridine Derivatives as Insecticides : Bakhite et al. (2014) synthesized pyridine derivatives that exhibited significant insecticidal activities, suggesting their potential application in pest control Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014.

Chemical Synthesis and Tautomerism Studies

  • Synthesis and Tautomerism : Davoodnia et al. (2011) conducted studies on the synthesis and tautomerism in 2-aminopyridines and 2(1H)-pyridinones, which are structurally related to the compound . These studies contribute to the understanding of chemical properties and synthetic methods of similar compounds Davoodnia, Attar, Morsali, Eshghi, Tavakoli-Hoseini, & Khadem, 2011.

Mechanism of Action

Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the specific biological target it interacts with. The compound could potentially interact with biological targets through its polar cyano group or through pi stacking interactions with its aromatic rings .

Safety and Hazards

The safety and hazards of this compound would depend on factors like its reactivity and its biological activity. For example, if it’s highly reactive, it could pose a risk of causing chemical burns or fires. If it’s biologically active, it could have toxic effects .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s intended to be a drug, future research could involve testing its efficacy and safety in preclinical and clinical trials. If it’s intended to be a chemical reagent, future research could involve exploring its reactivity and developing new synthetic applications .

properties

IUPAC Name

N-[cyano-(2,3-dimethoxyphenyl)methyl]-3-pyridin-4-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-23-16-5-3-4-14(18(16)24-2)15(12-19)21-17(22)7-6-13-8-10-20-11-9-13/h3-5,8-11,15H,6-7H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBYSJKJZFLTMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(C#N)NC(=O)CCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.